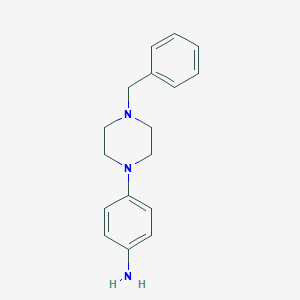

4-(4-Benzylpiperazin-1-yl)phenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWVVLZWQWIEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-(4-Benzylpiperazin-1-yl)phenylamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Benzylpiperazin-1-yl)phenylamine (CAS No: 16154-69-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, ionization, and lipophilic characteristics that are critical for predicting the compound's behavior in biological systems. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes data from structurally related compounds and computational predictions. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust framework for laboratory validation.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of clinically successful drugs. The molecule combines a phenylamine moiety, a central piperazine ring, and a benzyl group. This unique combination of functional groups dictates its physicochemical behavior, influencing its solubility, membrane permeability, and potential for drug-receptor interactions. Understanding these properties is a foundational step in the preclinical assessment of any potential drug candidate, impacting everything from formulation development to pharmacokinetic profiles.

Chemical Identity and Structure

-

IUPAC Name: 4-(4-Benzylpiperazin-1-yl)aniline

-

CAS Number: 16154-69-1

-

Molecular Formula: C₁₇H₂₁N₃

-

Chemical Structure:

The structure reveals three nitrogen atoms, each with distinct electronic environments that influence the molecule's basicity and hydrogen bonding capacity.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The values presented are primarily computational predictions from reputable cheminformatics tools and should be confirmed by experimental analysis.

| Property | Predicted Value / Estimate | Significance in Drug Development |

| Molecular Weight | 267.37 g/mol | Influences diffusion and fits within the typical range for small molecule drugs. |

| Melting Point | 110-125 °C (estimated) | Affects solid-state stability, dissolution rate, and formulation choices. |

| Boiling Point | > 400 °C (estimated) | High boiling point is typical for molecules of this size and polarity. |

| Calculated logP | 3.1 - 3.5 | Suggests moderate lipophilicity, indicating a good balance between aqueous solubility and lipid membrane permeability. |

| pKa (Most Basic) | 7.5 - 8.5 (Piperazine N) | The tertiary amine in the piperazine ring is predicted to be the most basic center, influencing ionization state at physiological pH. |

| pKa (Second Basic) | 4.5 - 5.5 (Aniline N) | The aniline nitrogen is significantly less basic due to the delocalization of its lone pair into the aromatic ring. |

| Aqueous Solubility | Low (predicted) | Solubility is expected to be pH-dependent, increasing at lower pH values where the molecule is protonated. |

In-Depth Analysis and Experimental Determination

Lipophilicity and Partition Coefficient (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity. A LogP in the range of 1-3 is often considered optimal for oral drug absorption, as it reflects a compound's ability to partition from the aqueous environment of the gut into the lipid bilayers of intestinal cells. The predicted LogP of ~3.3 for this compound is promising, but experimental verification is essential as intramolecular interactions can influence the actual value.

Trustworthiness (Self-Validating Protocol): The "shake-flask" method, as outlined by OECD Guideline 107, remains the gold standard for LogP determination due to its direct and unambiguous measurement of partitioning.[1][2]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2 hours).

-

Phase Separation: Separate the two phases by centrifugation to prevent emulsion formation from affecting the results.

-

Analysis: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Ionization and Acidity Constant (pKa)

Expertise & Experience: The pKa values dictate the extent of a molecule's ionization at a given pH. For a basic compound like this compound, the pKa indicates the pH at which 50% of the molecules are in their protonated (charged) form. This is critical for solubility, receptor binding (which often requires a specific ionization state), and absorption, as the charged species are generally more water-soluble but less able to cross cell membranes. The molecule has two key basic centers: the aliphatic tertiary amine in the piperazine ring and the aromatic amine (aniline). The piperazine nitrogen is expected to be significantly more basic than the aniline nitrogen, whose lone pair is delocalized into the phenyl ring.

Trustworthiness (Self-Validating Protocol): Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[3][4]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system, often a co-solvent like methanol-water or ethanol-water, to ensure solubility throughout the titration.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and an automated titrator for precise delivery of the titrant. Maintain a constant temperature using a water bath.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For a molecule with two basic centers, two inflection points may be observed.

-

Refinement: The pKa values can be more accurately determined by calculating the first derivative of the titration curve (ΔpH/ΔV vs. Volume), where the peaks correspond to the equivalence points.

Visualization of Experimental Workflows

Physicochemical Characterization Workflow

The following diagram outlines the logical flow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

pH, pKa, and Ionization State Relationship

This diagram illustrates how the pH of the environment relative to the pKa of the two basic centers affects the ionization state of this compound.

Caption: The relationship between pH, pKa, and the dominant ionic species of the molecule.

Conclusion

This compound possesses physicochemical properties characteristic of many bioactive piperazine-containing molecules. Its predicted moderate lipophilicity and dual basic centers suggest that its absorption, distribution, and solubility will be highly dependent on pH. While computational tools provide a valuable starting point, the experimental protocols detailed in this guide for determining LogP and pKa are essential for generating the accurate data required for informed decision-making in any research or drug development program. This empirical data will form the bedrock for building predictive ADME models and designing effective formulation strategies.

References

4-(4-Benzylpiperazin-1-yl)phenylamine CAS number 16154-69-1 details

An In-depth Technical Guide to 4-(4-Benzylpiperazin-1-yl)phenylamine (CAS 16154-69-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, registered under CAS number 16154-69-1, is a bifunctional organic molecule that serves as a pivotal intermediate in the field of medicinal chemistry. This compound uniquely combines the structural motifs of a benzylpiperazine and a phenylamine (aniline) within a single scaffold. The benzylpiperazine moiety is a well-established pharmacophore found in a multitude of centrally active agents, valued for its ability to interact with various receptors and transporters.[1] Concurrently, the primary aromatic amine of the aniline group provides a versatile chemical handle for further synthetic elaboration, allowing for the construction of amides, ureas, sulfonamides, and other functional groups common in pharmacologically active molecules.

The strategic importance of this compound lies in its utility as a building block for creating extensive libraries of complex molecules aimed at diverse biological targets. Researchers in drug discovery leverage this intermediate to synthesize novel candidates for indications ranging from oncology to neuropharmacology.[2][3] This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, providing a robust synthetic protocol with mechanistic insights, outlining its analytical characterization, and exploring its documented applications in the development of therapeutic agents.

Section 1: Physicochemical Properties and Identification

The fundamental characteristics of this compound are crucial for its handling, reaction setup, and analytical identification. These properties are summarized below.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [4][5] |

| Synonyms | 4-(4-Benzylpiperazin-1-yl)aniline, 1-(4-Aminophenyl)-4-benzylpiperazine | [6] |

| CAS Number | 16154-69-1 | [4][7] |

| Molecular Formula | C₁₇H₂₁N₃ | [4][7][8] |

| Molecular Weight | 267.37 g/mol | [4][6][7] |

| Appearance | Purple solid | [6] |

| Purity | ≥95-97% (Typical) | [4][6][8] |

| SMILES | NC1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1 | [4] |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bond Count | 3 |[4] |

Caption: Chemical Structure of this compound.

Section 2: Synthesis and Purification

The synthesis of this compound is readily achievable through a two-step sequence starting from commercially available 1-benzylpiperazine and 1-fluoro-4-nitrobenzene. This route is favored for its reliability, high yields, and operational simplicity. The core logic involves a nucleophilic aromatic substitution (SNAr) reaction followed by a standard reduction of a nitro group.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 2.1: Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine

This step leverages the SNAr reaction, where the secondary amine of 1-benzylpiperazine acts as a nucleophile, displacing the fluoride from the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene. The nitro group is a strong electron-withdrawing group, which is essential for activating the ring toward nucleophilic attack.

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-benzylpiperazine (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 1-benzylpiperazine. DMF is the solvent of choice as its polar, aprotic nature effectively solvates the ions and facilitates the reaction.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and then with a small amount of cold ethanol or isopropanol.

-

Purification: The crude solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol to yield the intermediate as a yellow solid.

Step 2.2: Reduction to this compound

The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Catalyst Setup: In a flask suitable for hydrogenation, dissolve the 1-benzyl-4-(4-nitrophenyl)piperazine intermediate (1.0 eq.) in methanol (MeOH).

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading) to the solution.

-

Hydrogenation: The flask is purged with nitrogen, then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 50 psi). The reaction is stirred vigorously at room temperature for 6-12 hours. Alternative: For labs not equipped for catalytic hydrogenation, transfer hydrogenation using ammonium formate (NH₄HCO₂, 4-5 eq.) in refluxing methanol with Pd/C is an effective alternative.

-

Monitoring: Monitor the reaction by TLC until the yellow color of the starting material fades and TLC indicates complete conversion.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be washed with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Section 3: Analytical Characterization

Structural confirmation of the synthesized compound is paramount. The following data represent the expected spectral characteristics based on its chemical structure and analysis of similar compounds.[9][10]

Table 2: Predicted Analytical Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | δ ~7.40-7.25 (m, 5H, benzyl-ArH); δ ~6.85 (d, 2H, aniline-ArH ortho to piperazine); δ ~6.65 (d, 2H, aniline-ArH ortho to NH₂); δ ~3.60 (s, 2H, Ar-CH₂-N); δ ~3.50 (br s, 2H, NH₂); δ ~3.15 (t, 4H, piperazine-H); δ ~2.60 (t, 4H, piperazine-H). |

| ¹³C NMR | δ ~145.0 (C-N, aniline); δ ~141.0 (C-NH₂, aniline); δ ~138.0 (C-ipso, benzyl); δ ~129.5, 128.5, 127.0 (benzyl-ArC); δ ~120.0, 116.0 (aniline-ArC); δ ~63.0 (Ar-CH₂-N); δ ~53.0 (piperazine-C); δ ~50.0 (piperazine-C). |

| FT-IR (cm⁻¹) | 3450-3300 (N-H stretch, primary amine); 3100-3000 (Aromatic C-H stretch); 2950-2800 (Aliphatic C-H stretch); 1620-1580 (Aromatic C=C stretch); 1520 (N-H bend); 1250 (Aromatic C-N stretch). |

| Mass Spec (EI) | Expected [M]⁺ at m/z = 267. Key fragments: m/z = 176 ([M-C₇H₇]⁺, loss of benzyl); m/z = 91 ([C₇H₇]⁺, tropylium ion). |

Section 4: Applications in Medicinal Chemistry & Drug Discovery

The title compound is not typically an end-product but rather a strategic scaffold. The primary amine serves as a key point for diversification, allowing chemists to append various functionalities to explore structure-activity relationships (SAR).

Caption: Diversification of the core scaffold for drug discovery.

Case Study: Anticancer Agents

A notable application of a closely related scaffold is in the development of novel quinazoline-based antitumor agents. In a 2016 study, researchers synthesized a series of compounds where the 4-(4-benzylpiperazin-1-yl) moiety was linked via an ethoxy bridge to a 4-anilinoquinazoline core.[2] One of the lead compounds from this series demonstrated potent antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the nanomolar range. It was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis, highlighting the value of the benzylpiperazine fragment in designing effective anticancer drugs.[2]

Case Study: CNS-Active Agents

The phenylpiperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system. Derivatives have been extensively studied as high-affinity ligands for dopamine and serotonin receptors. For instance, modifying the aniline portion of scaffolds like the title compound has led to potent and selective dopamine D₃ receptor ligands, which are of interest for treating conditions like schizophrenia and substance abuse.[11][12] Furthermore, benzylpiperazine derivatives have been developed as potent antagonists for the σ₁ receptor, a promising target for treating neuropathic pain.[3] The benzyl group often contributes to optimal lipophilicity for blood-brain barrier penetration and can engage in hydrophobic or π-stacking interactions within the receptor's binding pocket.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, data from structurally similar aromatic amines and piperazines can guide safe handling practices.[13][14]

Table 3: Recommended Safety and Handling Procedures

| Category | Recommendation |

|---|---|

| Hazard Class | Presumed toxic if swallowed, inhaled, or in contact with skin. Potential skin and eye irritant/sensitizer. |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, and a lab coat are mandatory. Handle in a chemical fume hood.[13][14] |

| Handling | Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13] |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations for chemical waste. |

| Usage Note | This product is intended for research and development purposes only.[7] |

Conclusion

This compound (CAS 16154-69-1) is a compound of significant strategic value to the drug discovery community. Its straightforward synthesis and dual-functionality make it an ideal starting point for the creation of diverse molecular libraries. By providing a robust benzylpiperazine pharmacophore and a reactive aniline handle, it enables the efficient exploration of structure-activity relationships across a wide range of therapeutic targets. As demonstrated by its incorporation into novel anticancer and CNS-active agents, this scaffold continues to be a relevant and powerful tool in the quest for new medicines.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 4-(4-Benzylpiperazin-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 16154-69-1 | 4-(4-Benzyl-piperazin-1-yl)aniline - Capot Chemical [capotchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

Unraveling the Cytotoxic Mechanisms of Benzylpiperazine Derivatives in Oncology: A Technical Guide

This guide provides an in-depth exploration of the multifaceted mechanisms through which benzylpiperazine derivatives exert their anticancer effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details robust experimental protocols for mechanism elucidation, and offers insights into the causal relationships behind experimental choices. Our focus is on providing a practical and scientifically rigorous resource to empower the design and interpretation of studies investigating this promising class of compounds.

Section 1: Introduction to Benzylpiperazine Derivatives as Anticancer Agents

The benzylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, this versatile framework has been leveraged to develop novel therapeutic candidates that target fundamental processes of cancer cell survival and proliferation.[1][2][3] These synthetic compounds have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines, including those resistant to standard chemotherapies.[4][5][6][7] The therapeutic potential of benzylpiperazine derivatives stems from their ability to interact with multiple molecular targets implicated in cancer pathogenesis, leading to a variety of cytotoxic outcomes.[1][5] This guide will dissect the primary mechanisms of action, providing a comprehensive overview of their impact on cancer cell biology.

Section 2: Core Mechanisms of Action

Benzylpiperazine derivatives employ a multi-pronged attack on cancer cells, primarily through the induction of programmed cell death (apoptosis), disruption of the cell division machinery, and the generation of cytotoxic oxidative stress. The following subsections delve into the molecular intricacies of these mechanisms.

Induction of Caspase-Dependent Apoptosis

A hallmark of many effective anticancer agents is the ability to induce apoptosis. Benzylpiperazine derivatives have been shown to be potent inducers of this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10]

2.1.1 The Intrinsic (Mitochondrial) Pathway:

The intrinsic pathway is a major route for apoptosis induction by benzylpiperazine derivatives.[8] This pathway is initiated by intracellular stress signals that converge on the mitochondria.

-

Modulation of the Bcl-2 Family: A critical step in this pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax, are upregulated, while the expression of anti-apoptotic members, like Bcl-2, is diminished. This shift in the Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis.[9][10]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[9][10] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[8][9][10]

-

Execution of Apoptosis: Activated caspase-3 is a key executioner of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation.[8][9]

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzylpiperazine derivatives.

Disruption of Microtubule Dynamics and Cell Cycle Arrest

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division.[11][12] Several benzylpiperazine derivatives function as potent inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics.[13][14]

-

Binding to the Colchicine Site: These compounds often bind to the colchicine-binding site on β-tubulin.[11][13] This interaction prevents the incorporation of tubulin dimers into growing microtubules.

-

Inhibition of Microtubule Formation: The consequence of this binding is the inhibition of microtubule formation, leading to a destabilization of the microtubule network.

-

Mitotic Spindle Disruption: During mitosis, the proper formation and function of the mitotic spindle are critically dependent on dynamic microtubules. The disruption of microtubule formation prevents the assembly of a functional mitotic spindle.

-

G2/M Phase Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4][13]

-

Induction of Apoptosis: Prolonged arrest in mitosis can trigger the apoptotic cascade, ultimately leading to cell death.[11]

Logical Relationship: Tubulin Inhibition to Apoptosis

Caption: Cascade from tubulin inhibition to apoptosis.

Induction of Oxidative Stress

Some benzylpiperazine derivatives can induce a state of oxidative stress within cancer cells by increasing the levels of reactive oxygen species (ROS).[15][16] ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[17][18]

-

ROS Generation: These compounds can promote the generation of ROS, potentially through interference with mitochondrial electron transport chain function.

-

Mitochondrial Homeostasis Disruption: The increase in ROS can lead to a disruption of mitochondrial membrane potential and a decrease in intracellular ATP levels.[15]

-

Cellular Damage: Elevated ROS levels can cause widespread damage to cellular macromolecules, contributing to cytotoxicity.

-

Apoptosis Trigger: The cellular damage and mitochondrial dysfunction caused by oxidative stress can act as potent triggers for the intrinsic apoptotic pathway.

Inhibition of Pro-Survival Kinase Signaling

Certain benzylpiperazine derivatives have been identified as inhibitors of key protein kinases that drive cancer cell proliferation and survival.[5][19]

-

PI3K/AKT Pathway: Inhibition of the PI3K/AKT pathway, a central regulator of cell growth and survival, is a mechanism for some derivatives.

-

Src Family Kinases: Targeting Src family kinases can disrupt signaling pathways involved in cell motility and invasion.[5]

-

BCR-ABL: In specific cancers like chronic myeloid leukemia, inhibition of the BCR-ABL oncoprotein is a key mechanism.[5]

-

EGFR: Some derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[20]

Section 3: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of benzylpiperazine derivatives, a combination of well-established cellular and biochemical assays is essential. The following protocols provide a framework for these investigations.

Assessment of Apoptosis Induction

3.1.1 Western Blotting for Apoptotic Markers

Western blotting is a powerful technique to detect and quantify changes in the expression and cleavage of key apoptotic proteins.[21][22]

Experimental Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the benzylpiperazine derivative for predetermined time points (e.g., 24, 48 hours).[21] Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[21][23]

-

SDS-PAGE and Electrotransfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[21] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21][23]

-

Incubate the membrane with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[21][23]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23] Quantify band intensities using densitometry software (e.g., ImageJ).

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 4-(4-Benzylpiperazin-1-yl)phenylamine: A Technical Guide to Pharmacological Target Identification

Abstract

The 4-(4-benzylpiperazin-1-yl)phenylamine scaffold represents a confluence of two privileged pharmacophores: the benzylpiperazine and the phenylamine moieties. This unique combination suggests a rich polypharmacological profile with significant therapeutic potential across multiple domains, most notably in central nervous system (CNS) disorders and oncology. This technical guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically identify and validate the pharmacological targets of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind experimental choices, grounding our recommendations in the established pharmacology of related structures. This document outlines a multi-pronged strategy, beginning with in silico prediction and progressing through tiered in vitro screening and cell-based validation, to build a robust pharmacological dossier for this compound and its analogs.

Introduction: Deconstructing the Pharmacophore

The core structure of this compound is a deliberate assembly of functionalities known to interact with key biological targets. Understanding these components is critical to designing an efficient target discovery strategy.

-

The Benzylpiperazine (BZP) Moiety: This scaffold is ubiquitous in CNS drug discovery. It is a well-established modulator of monoaminergic systems, acting on dopamine, serotonin, and norepinephrine transporters and receptors.[1][2][3] Furthermore, the BZP core is a high-affinity ligand for Sigma (σ) receptors, a unique class of intracellular chaperones implicated in neuropsychiatric and neurodegenerative diseases.[4][5][6] Its lipophilic nature also suggests good potential for blood-brain barrier penetration, a critical attribute for CNS-acting agents.[5]

-

The Phenylpiperazine Moiety: This substructure is a cornerstone of many approved drugs, particularly antipsychotics and antidepressants.[7] It frequently confers affinity for a range of G-Protein Coupled Receptors (GPCRs), including serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2-like) receptors.[8][9]

-

The p-Aminophenyl Group: The terminal aniline provides a critical hydrogen-bonding donor/acceptor site. Its position on the phenylpiperazine ring can direct binding to specific receptor subpockets. In related N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives, this group has been shown to be crucial for conferring 5-HT1A receptor activity.[10] In other contexts, this amine can serve as a key interaction point for enzymes like kinases or be a handle for further chemical modification.

This structural analysis logically funnels our investigation into two primary therapeutic arenas: Central Nervous System Disorders and Oncology .

Strategic Workflow for Target Identification

A phased, iterative approach is essential to efficiently allocate resources and build a coherent pharmacological narrative. We propose a three-stage workflow that progresses from broad, predictive methods to specific, hypothesis-driven validation. This process ensures that each experimental step is informed by prior data, creating a self-validating system.

Caption: A three-phase workflow for target identification.

CNS Target Investigation Strategy

The strong precedent for CNS activity among benzylpiperazine derivatives makes this a primary axis of investigation.[5][11] The strategy should focus on targets implicated in mood disorders, psychosis, and neurodegeneration.

High-Priority CNS Target Classes & Rationale

| Target Class | Rationale | Key Examples |

| Sigma (σ) Receptors | The BZP core is a classic high-affinity σ receptor ligand.[4][6][12] These receptors are implicated in depression, anxiety, and neuroprotection. | σ1, σ2 |

| Monoamine Transporters | BZP analogs are known monoamine reuptake inhibitors, a mechanism central to antidepressant and stimulant action.[1][2][13] | SERT, DAT, NET |

| Serotonin Receptors | The phenylpiperazine scaffold is a key feature of many 5-HT receptor ligands.[9][10] The p-amino group may enhance 5-HT1A affinity. | 5-HT1A, 5-HT2A, 5-HT2C |

| Dopamine Receptors | Phenylpiperazines are common in antipsychotics targeting D2-like receptors.[8] Selective D4 antagonists also feature this scaffold.[11] | D2, D3, D4 |

| Histone Deacetylase 6 (HDAC6) | A novel target for BZP derivatives, showing potential for treating neurodegenerative diseases.[5] | HDAC6 |

Experimental Protocols: CNS Targets

This protocol serves to confirm and quantify the affinity of the test compound for the highest-priority CNS targets identified through in silico analysis and the known pharmacology of the BZP scaffold.

Objective: To determine the binding affinity (Ki) of this compound for σ1, σ2, SERT, DAT, NET, D2, and 5-HT1A receptors.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes or tissue homogenates expressing the target of interest (e.g., CHO or HEK293 cells for recombinant receptors, rat brain tissue for native receptors).

-

Assay Buffer: Prepare appropriate binding buffers for each target, optimizing pH, ionic strength, and necessary co-factors.

-

Radioligand Selection: Choose a high-affinity, commercially available radioligand for each target (see table below).

-

Competition Assay Setup:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand to all wells.

-

Add a range of concentrations of the test compound (e.g., 10-11 M to 10-5 M).

-

Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known, unlabeled ligand).

-

-

Incubation: Incubate plates at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation & Controls:

-

Reference Compounds: Run a known inhibitor for each target in parallel as a positive control to validate assay performance.

-

Kd Determination: The Kd of the radioligand should be experimentally verified under the specific assay conditions.

-

Protein Concentration: Ensure linearity of binding with respect to membrane protein concentration.

Example Radioligands and Non-Specific Defining Ligands:

| Target | Radioligand | Non-Specific Ligand |

| σ1 | [3H]-Pentazocine | Haloperidol |

| σ2 | [3H]-DTG (+Pentazocine) | Haloperidol |

| SERT | [3H]-Citalopram | Fluoxetine |

| DAT | [3H]-WIN 35,428 | GBR 12909 |

| NET | [3H]-Nisoxetine | Desipramine |

| D2 | [3H]-Spiperone | Haloperidol |

| 5-HT1A | [3H]-8-OH-DPAT | WAY-100635 |

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at GPCRs identified as high-affinity targets in binding assays (e.g., D2, 5-HT1A).

Methodology (Example for a Gi/o-coupled receptor like D2 or 5-HT1A):

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the receptor of interest.

-

cAMP Measurement: Utilize a commercially available cAMP assay kit (e.g., HTRF, AlphaLISA, or LANCE).

-

Antagonist Mode:

-

Pre-treat cells with a range of concentrations of the test compound.

-

Stimulate the cells with a fixed concentration (e.g., EC80) of a known agonist (e.g., Quinpirole for D2; 8-OH-DPAT for 5-HT1A) in the presence of a phosphodiesterase inhibitor like IBMX.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

-

-

Agonist Mode:

-

Treat cells with a range of concentrations of the test compound alone (in the presence of IBMX).

-

Incubate and measure cAMP levels as above.

-

-

Data Analysis:

-

Antagonist mode: Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50.

-

Agonist mode: Plot the cAMP inhibition against the concentration of the test compound to determine the EC50 and Emax (relative to a full agonist).

-

Self-Validation & Controls:

-

Basal Levels: Measure cAMP levels in untreated cells.

-

Forskolin Stimulation: Use forskolin to directly activate adenylyl cyclase and determine the maximum possible cAMP signal.

-

Reference Agonist/Antagonist: Run full dose-response curves for known reference compounds to validate cell responsiveness and assay window.

Oncology Target Investigation Strategy

While less intuitive than the CNS targets, emerging evidence links benzylpiperazine and phenylpiperazine scaffolds to anticancer activity.[4][14] This avenue warrants exploration, particularly focusing on targets involved in cell proliferation, survival, and cytoskeletal integrity.

High-Priority Oncology Target Classes & Rationale

| Target Class | Rationale | Key Examples |

| Microtubules (Tubulin) | A related compound with the 4-(benzylpiperazin-1-yl)phenyl core showed potent anti-tubulin activity, leading to G2/M cell cycle arrest.[4] | α/β-Tubulin Polymerization |

| Tyrosine Kinases | The phenylpiperazine moiety is a common scaffold in FDA-approved kinase inhibitors.[15][16] | ABL, KIT, FLT3, Aurora Kinases |

| Topoisomerases | Phenylpiperazine derivatives have been investigated as potential Topoisomerase II inhibitors, a key target for chemotherapy.[14] | Topoisomerase II |

Experimental Protocols: Oncology Targets

Objective: To identify potential kinase targets of this compound through a broad selectivity profile.

Methodology:

-

Service Provider: Engage a commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology Corp.) that offers large-scale kinase screening panels (e.g., KINOMEscan™, Kinase HotSpot™).

-

Screening Concentration: Submit the compound for initial screening at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.[17][18]

-

Data Output: The primary output is typically "% Inhibition" or "% of Control" for each kinase in the panel.

-

Hit Selection: Identify kinases that are inhibited above a predefined threshold (e.g., >50% or >75% inhibition).

-

Follow-up: For promising hits, perform secondary dose-response assays (IC50 determination) to confirm potency and selectivity.

Trustworthiness: This method is highly standardized and validated by commercial providers. The self-validating nature comes from the breadth of the screen; high selectivity for a specific kinase or family provides greater confidence in the result than promiscuous inhibition.

Objective: To determine if the compound directly inhibits the polymerization of tubulin, validating a key potential anticancer mechanism.[4]

Methodology:

-

Reagents: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). These kits typically contain purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and GTP.

-

Assay Setup:

-

In a 96-well plate, add tubulin and GTP to the assay buffer.

-

Add a range of concentrations of the test compound.

-

Include positive (e.g., Paclitaxel) and negative (e.g., DMSO) controls.

-

-

Initiate Polymerization: Warm the plate to 37°C to initiate polymerization.

-

Kinetic Measurement: Measure the fluorescence signal at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Calculate the polymerization rate and the maximum polymer mass.

-

Determine the IC50 for the inhibition of tubulin polymerization.

-

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Objective: To determine if confirmed tubulin or kinase inhibitors induce cell cycle arrest at a specific phase, a hallmark of many anticancer agents.

Methodology:

-

Cell Culture: Select a relevant cancer cell line (e.g., HeLa, HepG2, or a line where a target kinase is known to be active).

-

Treatment: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value from a proliferation assay) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole for G2/M arrest).

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye for at least 10,000 events per sample.

-

Data Analysis:

-

Generate histograms of cell count versus DNA content (fluorescence intensity).

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Compare the cell cycle distribution of treated cells to the vehicle control to identify arrest.

-

Conclusion and Forward Look

The this compound molecule is a compound of significant pharmacological interest, positioned at the intersection of CNS and oncology research. Its constituent parts strongly suggest a polypharmacological profile with high-affinity interactions at sigma receptors, monoamine transporters, and specific GPCRs, making it a compelling candidate for neuropsychiatric drug discovery. Concurrently, emerging data for related scaffolds highlight credible and potent anticancer mechanisms, including tubulin polymerization and kinase inhibition.

The structured, multi-phase approach detailed in this guide—from broad in silico and panel screens to specific functional and phenotypic validation—provides a rigorous and efficient pathway to comprehensively characterize its mechanism of action. By adhering to the principles of scientific causality and self-validating protocols, researchers can confidently elucidate the primary targets of this compound and pave the way for its development as a potential therapeutic agent.

References

- 1. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Structure-based drug screening for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. caymanchem.com [caymanchem.com]

- 18. lifechemicals.com [lifechemicals.com]

The Arylpiperazine Scaffold: A Privileged Framework in CNS Drug Discovery

An In-depth Technical Guide on the Biological Activity of Arylpiperazine Compounds in Central Nervous System Disorders

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutics for central nervous system (CNS) disorders is a continuous challenge. Neurological and psychiatric conditions such as depression, anxiety, schizophrenia, and neurodegenerative diseases present complex pathological landscapes.[1][2] In this context, the arylpiperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[2] This technical guide provides a comprehensive overview of the biological activity of arylpiperazine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Arylpiperazine Core: A Foundation for CNS Activity

The arylpiperazine scaffold consists of a piperazine ring linked to an aromatic system. This simple yet elegant structure provides a unique combination of features that make it an ideal pharmacophore for CNS-active agents.[1][3] The piperazine ring, with its two nitrogen atoms, can be readily modified to fine-tune the compound's physicochemical properties, such as basicity and lipophilicity, which are critical for blood-brain barrier penetration. The aromatic portion allows for diverse substitutions that can profoundly influence receptor binding affinity and selectivity.[1][4] This structural flexibility has enabled the development of a wide array of arylpiperazine derivatives targeting various components of the central nervous system.[1][2]

Mechanisms of Action: Modulating Neurotransmitter Systems

The primary mechanism through which arylpiperazine compounds exert their effects in the CNS is by modulating the function of various neurotransmitter systems, predominantly the serotonergic and dopaminergic pathways.[5][6] These compounds act as ligands for a range of G protein-coupled receptors (GPCRs) and neurotransmitter transporters, influencing neuronal signaling and ultimately behavior and mood.[2]

The Serotonergic System: A Key Target

The serotonin (5-HT) system is intricately involved in the regulation of mood, anxiety, sleep, and cognition.[7] Arylpiperazine derivatives have been extensively developed as ligands for various serotonin receptor subtypes.

-

5-HT1A Receptor: Many anxiolytic and antidepressant drugs, such as buspirone, are partial agonists at the 5-HT1A receptor.[5] Arylpiperazines often exhibit high affinity for this receptor, and their interaction is characterized by an ionic bond between the protonated piperazine nitrogen and an aspartate residue in the receptor's binding pocket.[6]

-

5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key feature of many atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[5][7]

-

5-HT7 Receptor: The 5-HT7 receptor is implicated in the regulation of circadian rhythms, learning, and memory. Arylpiperazine-based ligands targeting this receptor are being explored for their potential in treating cognitive deficits and sleep disorders.[5][7]

The Dopaminergic System: Fine-Tuning Neuronal Activity

The dopamine system plays a crucial role in motor control, motivation, and reward. Dysregulation of dopaminergic signaling is a hallmark of several CNS disorders, including Parkinson's disease and schizophrenia.[8]

-

D2 Receptor: The D2 receptor is the primary target for most antipsychotic medications. Arylpiperazine derivatives like aripiprazole are unique in that they act as partial agonists at the D2 receptor.[9] This "dopamine stabilization" mechanism allows them to reduce dopaminergic neurotransmission in hyperactive states (as seen in psychosis) and enhance it in hypoactive states, offering a more nuanced therapeutic effect.[9]

-

D3 Receptor: The D3 receptor is involved in cognitive and emotional functions. Selective D3 receptor antagonists and partial agonists are being investigated for the treatment of substance abuse and neuropsychiatric disorders.[10] The development of D3-selective arylpiperazines has been a significant challenge due to the high homology with the D2 receptor.[10]

Structure-Activity Relationship (SAR): The Art of Molecular Design

The therapeutic success of arylpiperazine compounds is a testament to the power of medicinal chemistry in optimizing drug-receptor interactions. The structure-activity relationship (SAR) for this class of compounds has been extensively studied, providing valuable insights for the design of new and improved CNS agents.[1][3][4]

Key structural modifications and their impact on activity include:

-

The Aryl Moiety: The nature and substitution pattern of the aromatic ring are critical determinants of receptor affinity and selectivity. Bulky substituents at the ortho and meta positions of the phenyl ring can enhance affinity for certain receptors.[11]

-

The Piperazine Ring: Modifications to the piperazine ring, such as the introduction of substituents, can influence the compound's pKa and overall pharmacokinetic profile.

-

The Linker: In "long-chain" arylpiperazines, a flexible linker connects the piperazine ring to a terminal functional group. The length and composition of this linker play a crucial role in defining the pharmacological profile.[5][7] For instance, a four-methylene spacer is often more potent for 5-HT1A receptor activity than a propylene spacer.[12]

-

The Terminal Group: The terminal moiety provides an additional point of interaction with the receptor and can be modified to achieve desired selectivity and functional activity (agonist, antagonist, or partial agonist).[7]

Experimental Workflows for Characterizing Arylpiperazine Compounds

The development of novel arylpiperazine-based CNS drugs relies on a robust and systematic experimental pipeline to characterize their biological activity. This process typically involves a combination of in vitro and in vivo assays.

In Vitro Characterization

Radioligand Binding Assays: This is a fundamental technique to determine the affinity of a compound for its target receptor.[13] The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest. The affinity is typically expressed as the Ki value (inhibition constant).[13]

Functional Assays: Once binding affinity is established, functional assays are performed to determine the compound's efficacy at the receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist). Common functional assays include:

-

cAMP Assays: For GPCRs that signal through adenylyl cyclase, changes in intracellular cyclic AMP (cAMP) levels are measured.[7]

-

GTPγS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation.[8]

-

Mitogenesis Assays: These assays assess the ability of a compound to inhibit or stimulate cell proliferation mediated by the target receptor.[10]

In Vitro Metabolic Stability: To predict the in vivo half-life of a compound, its metabolic stability is assessed using liver microsomes or hepatocytes.[5] This helps in identifying compounds with favorable pharmacokinetic properties early in the drug discovery process.

Blood-Brain Barrier Permeability Assays: For a CNS drug to be effective, it must cross the blood-brain barrier (BBB). In vitro models, such as the parallel artificial membrane permeability assay (PAMPA), are used to predict a compound's ability to penetrate the BBB.

In Vivo Evaluation

Animal Models of CNS Disorders: Compounds that show promising in vitro profiles are then evaluated in animal models that mimic specific aspects of human CNS disorders. For example:

-

Forced Swim Test and Tail Suspension Test: These are common models used to screen for antidepressant activity.

-

Elevated Plus Maze and Light-Dark Box Test: These models are used to assess anxiolytic-like effects.

-

Prepulse Inhibition of the Startle Reflex: This model is used to screen for antipsychotic activity.

Pharmacokinetic Studies: In vivo pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism. These studies are crucial for determining the appropriate dosing regimen for further preclinical and clinical studies.

Therapeutic Applications and Future Directions

The versatility of the arylpiperazine scaffold has led to the development of drugs for a wide range of CNS disorders, including:

-

Antipsychotics: Aripiprazole, brexpiprazole, and cariprazine are examples of atypical antipsychotics based on the arylpiperazine structure.[5][8]

-

Anxiolytics: Buspirone and its derivatives are widely used for the treatment of generalized anxiety disorder.[5]

-

Antidepressants: Several arylpiperazine compounds have shown antidepressant-like activity in preclinical studies.[3]

-

Neurodegenerative Diseases: The neuroprotective properties of some arylpiperazine derivatives are being explored for the treatment of Alzheimer's disease, Parkinson's disease, and prion diseases.[1][4]

The future of arylpiperazine-based drug discovery lies in the development of multi-target ligands that can simultaneously modulate multiple neurotransmitter systems. This "polypharmacology" approach holds promise for treating complex CNS disorders with a single molecule, potentially leading to improved efficacy and a better side-effect profile. Furthermore, the exploration of novel arylpiperazine derivatives with unique receptor-binding profiles and functional activities continues to be an active area of research, with the potential to yield the next generation of CNS therapeutics.

Visualizations

Caption: Arylpiperazine Structure-Activity-Therapeutic Effect Relationship.

Caption: Experimental Workflow for Arylpiperazine Drug Discovery.

Quantitative Data Summary

| Compound Example | Primary Target(s) | Ki (nM) | Functional Activity | Therapeutic Class |

| Aripiprazole | D2, 5-HT1A | D2: ~1, 5-HT1A: ~4 | Partial Agonist | Atypical Antipsychotic |

| Buspirone | 5-HT1A, D2 | 5-HT1A: ~15 | Partial Agonist | Anxiolytic |

| WAY-100635 | 5-HT1A | ~0.1 | Antagonist | Research Tool |

| Risperidone | D2, 5-HT2A | D2: ~3, 5-HT2A: ~4 | Antagonist | Atypical Antipsychotic |

References

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 4. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Aripiprazole - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lmc.uab.cat [lmc.uab.cat]

- 12. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Synthesis and Characterization of 4-(4-Benzylpiperazin-1-yl)phenylamine

<

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel compound 4-(4-Benzylpiperazin-1-yl)phenylamine. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[1][2][3] This guide details the experimental protocol, including the rationale behind the choice of reagents and reaction conditions. Furthermore, it outlines the purification techniques employed to isolate the target compound in high purity. The structural elucidation and characterization of the synthesized molecule are thoroughly discussed, supported by data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering practical insights and a robust procedural framework.

Introduction: Significance and Synthetic Strategy

The compound this compound is a molecule of interest in medicinal chemistry due to the prevalence of the phenylpiperazine scaffold in a wide range of biologically active compounds.[4][5] The synthesis of such aryl amines often presents challenges, as traditional methods like nucleophilic aromatic substitution are limited in scope and require harsh reaction conditions.[1] The Buchwald-Hartwig amination has emerged as a versatile and efficient method for the construction of C-N bonds, offering a significant improvement over previous techniques.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides and primary or secondary amines under relatively mild conditions.[2][3][6]

The core of our synthetic approach is the coupling of 1-benzylpiperazine with a suitable aminophenyl halide. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are known to enhance the efficiency of the catalytic cycle by promoting oxidative addition and reductive elimination steps.[7]

Synthesis of this compound

The synthesis of the target compound is achieved via the Buchwald-Hartwig amination reaction. This section provides a detailed protocol and a discussion of the critical parameters.

Reaction Scheme

The overall transformation involves the coupling of 4-bromoaniline with 1-benzylpiperazine, catalyzed by a palladium complex.

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromoaniline | 172.03 | 1.0 | 1.0 |

| 1-Benzylpiperazine | 176.26 | 1.2 | 1.2 |

| Palladium(II) Acetate | 224.5 | 0.02 | 0.02 |

| Rac-BINAP | 622.68 | 0.04 | 0.04 |

| Sodium tert-butoxide | 96.1 | 1.4 | 1.4 |

| Toluene | - | 10 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol), rac-BINAP (25 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add 4-bromoaniline (172 mg, 1.0 mmol) and 1-benzylpiperazine (211 mg, 1.2 mmol) to the flask.

-

Add anhydrous toluene (10 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

Rationale for Experimental Choices

-

Catalyst System: The combination of palladium(II) acetate and a bidentate phosphine ligand like BINAP is a well-established catalyst system for Buchwald-Hartwig aminations.[1] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[3]

-

Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst deactivation.

Purification

The crude product is purified by column chromatography on silica gel.

Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the pure product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Characterization

The structure and purity of the synthesized compound are confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | Aromatic protons (benzyl group) |

| 6.85 | d, J = 8.8 Hz | 2H | Aromatic protons (phenylamine ring) |

| 6.65 | d, J = 8.8 Hz | 2H | Aromatic protons (phenylamine ring) |

| 3.55 | s | 2H | -CH₂- (benzyl group) |

| 3.10 | t, J = 5.0 Hz | 4H | Piperazine protons |

| 2.60 | t, J = 5.0 Hz | 4H | Piperazine protons |

| 3.60 (broad s) | - | 2H | -NH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 142.0 | C-NH₂ |

| 140.5 | Quaternary C (phenylamine ring) |

| 138.0 | Quaternary C (benzyl group) |

| 129.0 | Aromatic CH (benzyl group) |

| 128.2 | Aromatic CH (benzyl group) |

| 127.1 | Aromatic CH (benzyl group) |

| 118.5 | Aromatic CH (phenylamine ring) |

| 115.8 | Aromatic CH (phenylamine ring) |

| 63.0 | -CH₂- (benzyl group) |

| 53.5 | Piperazine CH₂ |

| 49.0 | Piperazine CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (amine) |

| 3030 | Medium | Aromatic C-H stretch |

| 2950-2800 | Medium | Aliphatic C-H stretch |

| 1620 | Strong | N-H bend (amine) |

| 1510 | Strong | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): Calculated for C₁₇H₂₁N₃ [M+H]⁺: 268.1757; Found: 268.1759.

The fragmentation pattern in the mass spectrum would likely show a prominent peak for the benzyl cation (m/z 91) due to the cleavage of the benzylic C-N bond.[8]

Workflow and Data Validation

The following diagram illustrates the overall workflow from synthesis to characterization, emphasizing the self-validating nature of the process.

Caption: Experimental workflow for synthesis and characterization.

Each characterization technique provides a piece of the structural puzzle. The ¹H and ¹³C NMR data confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight. The consistency across all these analytical methods provides a high degree of confidence in the identity and purity of the synthesized compound.

Conclusion

This guide has provided a detailed and robust protocol for the synthesis and characterization of this compound. The use of the Buchwald-Hartwig amination offers an efficient and reliable route to this class of compounds. The comprehensive characterization data presented serves as a benchmark for future studies and applications of this molecule in various fields of chemical and pharmaceutical research. The self-validating workflow ensures the scientific integrity of the results, providing a solid foundation for further investigations.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 5. [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. massbank.jp [massbank.jp]

The Chimeric Scaffold: A Technical Guide to the Therapeutic Potential of Benzylpiperazines

Abstract

The benzylpiperazine moiety, a pharmacophore often associated with illicit stimulants, possesses a chemical versatility that belies its notorious reputation. Beyond the well-documented psychostimulant effects of benzylpiperazine (BZP) itself, a diverse and growing class of its derivatives has demonstrated significant therapeutic potential across a spectrum of challenging diseases. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of benzylpiperazine derivatives. We will explore their evolution from controversial recreational drugs to promising clinical candidates in oncology, central nervous system (CNS) disorders, and pain management. This guide will dissect the nuanced structure-activity relationships, mechanisms of action, and key preclinical and clinical findings that underscore the therapeutic promise of this fascinating chemical scaffold.

Introduction: A Duality of Purpose

The history of benzylpiperazine (BZP) is a study in contrasts. First synthesized in 1944, it was initially investigated as a potential anti-parasitic agent and later as an antidepressant.[1] However, its amphetamine-like stimulant properties led to its abandonment for therapeutic use and its eventual emergence as a recreational drug.[1][2] This association has largely overshadowed the legitimate therapeutic exploration of the broader benzylpiperazine class.

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds across various therapeutic areas.[3] The benzyl group attached to this ring offers a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological activity. This guide moves beyond the narrative of BZP as a substance of abuse to provide a comprehensive overview of the scientifically validated therapeutic potential of its derivatives. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, highlighting their promise in addressing unmet medical needs.

Anticancer Therapeutics: Targeting Apoptosis and Proliferation

A significant and promising area of research for benzylpiperazine derivatives is in oncology. Several distinct strategies have emerged, demonstrating the scaffold's adaptability in targeting cancer cell vulnerabilities.

Selective Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common mechanism by which cancer cells evade programmed cell death, making it a prime target for anticancer drug development.[4][5] A series of benzylpiperazine derivatives have been designed and synthesized as potent and selective inhibitors of Mcl-1.[4]

These compounds were developed through computational modeling and subsequently synthesized and evaluated for their binding affinities to Bcl-2 family proteins.[4] Notably, several of these derivatives exhibited high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL, a crucial feature for minimizing off-target effects and associated toxicities.[4] One of the most potent compounds demonstrated a Ki value of 0.18 μM for Mcl-1.[4]

Mechanism of Action: By binding to the hydrophobic groove of Mcl-1, these benzylpiperazine derivatives prevent its interaction with pro-apoptotic proteins like Bak and Bax. This disruption of the Mcl-1/pro-apoptotic protein complex unleashes the apoptotic cascade, leading to cancer cell death.

Caption: Mcl-1 Inhibition Pathway.

Table 1: Binding Affinities of Select Benzylpiperazine Derivatives for Bcl-2 Family Proteins

| Compound | Ki (μM) for Mcl-1 | Ki (μM) for Bcl-2 | Ki (μM) for Bcl-xL |

| Derivative A | 0.18 | > 20 | > 20 |

| Derivative B | 0.54 | > 20 | > 20 |

| Derivative C | 1.2 | 15.8 | 8.7 |

Data synthesized from preclinical studies.[4]

Central Nervous System Disorders: Beyond Stimulation

While BZP's stimulant effects precluded its use as an antidepressant, the benzylpiperazine scaffold has been successfully modified to create CNS-active agents with therapeutic potential, particularly in the treatment of depression and neurodegenerative diseases.

Selective Histone Deacetylase 6 (HDAC6) Inhibitors

Inhibition of histone deacetylase 6 (HDAC6) in the brain is a promising therapeutic strategy for neurodegenerative diseases and depression.[6] However, the development of CNS-active HDAC6 inhibitors has been hampered by the poor blood-brain barrier permeability of many of these compounds.[7] A novel class of benzylpiperazine derivatives has been designed to overcome this challenge.[6][7]